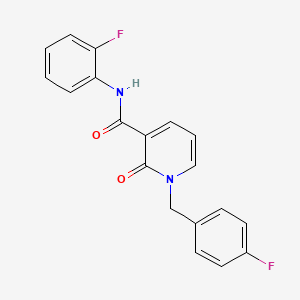

![molecular formula C17H13FN2O B3005641 3-[2-(4-fluorophenyl)vinyl]-1-methyl-2(1H)-quinoxalinone CAS No. 831186-91-5](/img/structure/B3005641.png)

3-[2-(4-fluorophenyl)vinyl]-1-methyl-2(1H)-quinoxalinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 3-[2-(4-fluorophenyl)vinyl]-1-methyl-2(1H)-quinoxalinone, is a derivative of quinoxaline, which is a heterocyclic compound with a wide range of applications in medicinal chemistry and material science. Quinoxaline derivatives exhibit various biological activities and have been studied for their potential use in fluorescence applications and as reagents in analytical chemistry .

Synthesis Analysis

Quinoxaline derivatives can be synthesized through various methods. One approach involves the condensation of tetraones with diamines, which has been shown to produce compounds that are best described in their keto-enamine form, supported by NMR and X-ray structural studies . Another method includes a three-component radical cascade reaction of quinoxalin-2(1H)-ones with vinylarenes and azobis(alkylcarbonitrile)s, which operates under metal-free conditions and can yield cyanoalkylated quinoxalin-2(1H)-ones . Additionally, the reaction of 3-methyl-2(1H)quinoxalinone with various halides and other reagents has been used to synthesize substituted quinoxalines .

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is characterized by the presence of an extended delocalized π-system, which can influence their fluorescence properties . The preferred tautomeric form of these compounds is the keto-enamine, which is stabilized by intramolecular hydrogen bonds . The presence of substituents on the quinoxaline core can significantly affect the molecular structure and, consequently, the physical and chemical properties of the compound.

Chemical Reactions Analysis

Quinoxaline derivatives can participate in various chemical reactions. For instance, 3-bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone has been used as a fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography, reacting with fatty acids to produce fluorescent esters . The synthesis of new 2-substituted 3-(tri(di)fluoromethyl)-quinoxalines from 3-(trifluoromethyl)quinoxalin-2(1H)-one demonstrates the versatility of quinoxaline derivatives in forming a wide range of functionalized compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. The delocalized π-system and the keto-enamine tautomeric form contribute to their fluorescence properties, which can be exploited in analytical applications . The reactivity of these compounds with various reagents, as demonstrated by their use in derivatization reactions for chromatography, highlights their chemical versatility . The introduction of substituents such as fluorine atoms or vinyl groups can further modify the physical and chemical properties, potentially leading to compounds with specific desired characteristics for various applications .

Future Directions

The future directions for research on “3-[2-(4-fluorophenyl)vinyl]-1-methyl-2(1H)-quinoxalinone” could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the interest in fluorine-containing compounds in medicinal chemistry , this compound could potentially be of interest in the development of new pharmaceuticals.

properties

IUPAC Name |

3-[(E)-2-(4-fluorophenyl)ethenyl]-1-methylquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O/c1-20-16-5-3-2-4-14(16)19-15(17(20)21)11-8-12-6-9-13(18)10-7-12/h2-11H,1H3/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWMZAMPEFFRTM-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C(C1=O)C=CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2N=C(C1=O)/C=C/C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(4-fluorophenyl)vinyl]-1-methyl-2(1H)-quinoxalinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{3-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]propyl}propanamide](/img/structure/B3005559.png)

![6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-A]benzimidazole-2-carboxamide hydrochloride](/img/no-structure.png)

![2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B3005566.png)

![N-(4-(methylthio)-1-oxo-1-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide](/img/structure/B3005568.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B3005569.png)

![2-(methylsulfanyl)-N-[1-(pyrimidin-2-yl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B3005571.png)

![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone](/img/structure/B3005573.png)

![methyl 4-[2-(2-hydroxyethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B3005580.png)